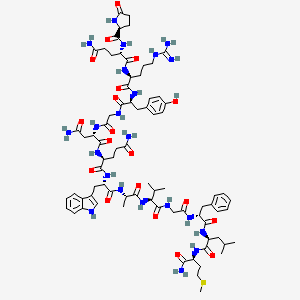
4-Methylquinoline-3-carboxylic acid
Overview
Description
“4-Methylquinoline-3-carboxylic acid” is a derivative of quinoline, a heterocyclic compound with versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including “4-Methylquinoline-3-carboxylic acid”, has been a subject of numerous studies. For instance, a wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “4-Methylquinoline-3-carboxylic acid” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C11H9NO2, and the molecular weight is 203.2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methylquinoline-3-carboxylic acid” include a melting point of 231-233°C . It is a powder at room temperature .
Scientific Research Applications
Synthesis and Derivative Formation : The compound has been used in the synthesis of various quinoline derivatives. For instance, a study synthesized quinoline-4-carboxylic acid and its derivatives through a multi-step process involving reactions such as the Skraup reaction and hydrolysis (Brasyunas et al., 1988).
Flavour Ingredient and Toxicological Evaluation : A derivative, 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid, was evaluated for its safety as a flavor ingredient in food and beverage applications. This evaluation included studies on mutagenicity, toxicity, and pharmacokinetics (Arthur et al., 2015).
Pharmaceutical Applications : Substituted isoquinolines, which are structurally similar to 4-Methylquinoline-3-carboxylic acid, have shown potential as drug candidates, particularly as prolylhydroxylase inhibitors. This application was highlighted in a mass spectrometric study focusing on bisubstituted isoquinolines (Thevis et al., 2008).
Antibacterial and Antifungal Agents : Certain derivatives of quinoline carboxylic acids have been synthesized and tested as nalidixic acid analogs for their antibacterial activities. However, the activities were found to be very weak (Stefancich et al., 1987).
Photoluminescence and Semiconductor Properties : A study on a zinc complex containing 3-hydroxy-2-methylquinoline-4-carboxylic acid revealed interesting photoluminescent properties, showing potential applications in materials science (Yi et al., 2019).
Supramolecular Chemistry : The noncovalent interactions between 2-methylquinoline (structurally related to 4-Methylquinoline-3-carboxylic acid) and various carboxylic acids have been studied, leading to increased understanding of their role in supramolecular chemistry (Gao et al., 2014).
Safety and Hazards
Future Directions
Quinoline and its derivatives, including “4-Methylquinoline-3-carboxylic acid”, have potential for industrial and medicinal applications . Future research may focus on developing new effective chemotropic agents, designing, synthesizing, and evaluating their antibacterial and antioxidant activities .
Mechanism of Action
Target of Action
It’s worth noting that quinoline derivatives have been found to target dihydroorotate dehydrogenase (dhodh), a mitochondrial enzyme involved in the de novo synthesis of pyrimidines .
Mode of Action
For instance, brequinar, a quinoline derivative, inhibits DHODH, thereby disrupting pyrimidine synthesis .
Biochemical Pathways
Quinoline derivatives are known to affect the pyrimidine synthesis pathway by inhibiting dhodh .
Result of Action
The inhibition of dhodh by quinoline derivatives can lead to a decrease in pyrimidine synthesis, affecting various cellular processes such as dna replication .
properties
IUPAC Name |
4-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-8-4-2-3-5-10(8)12-6-9(7)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUSXQGMZHRAPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=CC=C12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717233 | |
| Record name | 4-Methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylquinoline-3-carboxylic acid | |
CAS RN |
103907-10-4 | |
| Record name | 4-Methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[Methyl(nitroso)amino]-3-phenylpropanoic acid](/img/structure/B564688.png)

![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)


![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)
![3-[o-(p-Chlorophenylthio)phenyl]pyruvic acid](/img/structure/B564697.png)



![alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol](/img/structure/B564706.png)